Diethyl cyclohexane-1,4-diylbiscarbamate
Description
Properties
IUPAC Name |
ethyl N-[4-(ethoxycarbonylamino)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-3-17-11(15)13-9-5-7-10(8-6-9)14-12(16)18-4-2/h9-10H,3-8H2,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKNJKCNIMETAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CCC(CC1)NC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl cyclohexane-1,4-diylbiscarbamate can be synthesized through the reaction of cyclohexane-1,4-diamine with diethyl carbonate. The reaction typically occurs under reflux conditions in the presence of a base such as sodium ethoxide. The general reaction scheme is as follows:
Cyclohexane-1,4-diamine+Diethyl carbonate→Diethyl cyclohexane-1,4-diylbiscarbamate+Ethanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Diethyl cyclohexane-1,4-diylbiscarbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield cyclohexane-1,4-diamine and diethyl carbonate.
Oxidation: Oxidative conditions can lead to the formation of cyclohexane-1,4-dicarboxylic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products
Hydrolysis: Cyclohexane-1,4-diamine and diethyl carbonate.
Oxidation: Cyclohexane-1,4-dicarboxylic acid derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Diethyl cyclohexane-1,4-diylbiscarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases where carbamate derivatives are effective.
Industry: Utilized in the production of polymers and resins, where it can impart specific properties such as flexibility and durability.
Mechanism of Action
The mechanism of action of diethyl cyclohexane-1,4-diylbiscarbamate involves its interaction with specific molecular targets. The carbamate groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This makes it a candidate for drug development, particularly as an enzyme inhibitor.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of Diethyl cyclohexane-1,4-diylbiscarbamate with related compounds:
*Inferred data based on structural analogs.
†Estimated by replacing benzene (C6H4) with cyclohexane (C6H10) in the benzene analog’s formula.
Key Differences and Implications
Cyclohexane vs. The saturated cyclohexane ring may reduce electronic conjugation, limiting applications in photophysical contexts (unlike tetraarylbisquinazolinones in ).
Carbamate vs. Ester Functional Groups: Carbamates (e.g., this compound) exhibit greater hydrolytic stability than esters (e.g., 1,4-Cyclohexanedimethanol dibenzoate), making them preferable in pharmaceuticals or environments requiring prolonged stability . Esters like DEHCH are more lipophilic, favoring use in plasticizers, whereas carbamates may serve as intermediates in drug synthesis .
Substituent Effects: Ethyl groups in the target compound offer moderate lipophilicity, balancing solubility and membrane permeability. In contrast, tert-butyl groups in tert-Butyl (4-aminophenyl)carbamate provide steric hindrance, protecting the carbamate from enzymatic degradation . Branched 2-ethylhexyl groups in DEHCH increase molecular weight and flexibility, enhancing plasticizing efficiency but reducing polarity .
Q & A
Q. What are the optimal synthetic routes for preparing diethyl cyclohexane-1,4-diylbiscarbamate, and how do reaction conditions influence yield?
The compound is typically synthesized via a two-step procedure. First, a Schiff base intermediate is formed by reacting (1R,4R)-cyclohexane-1,4-diamine with a carbonyl-containing reagent (e.g., ethyl chlorooxoacetate) under reflux in anhydrous tetrahydrofuran (THF) with triethylamine (TEA) as a base . The second step involves carbamate formation through esterification or condensation with diethyl carbonate. Yield optimization requires precise stoichiometric ratios, inert atmospheres, and controlled temperature (reflux at 60–80°C for 12–20 hours). Impurities from incomplete reactions can be minimized via recrystallization from dioxane-DMF mixtures .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., C–H···O interactions) and confirms stereochemistry (e.g., (1R,4R)-configuration). Crystal packing along the b-axis reveals intermolecular interactions critical for stability .
- NMR spectroscopy : H and C NMR identify carbamate protons (δ ~1.2–1.4 ppm for ethyl groups) and cyclohexane backbone symmetry.
- FT-IR : Confirms carbamate C=O stretches (~1700–1750 cm) and N–H bends (~1550 cm) .
Advanced Research Questions
Q. How do hydrogen-bonding patterns in the crystal lattice affect the compound’s physicochemical stability?
The title compound exhibits C–H···O hydrogen bonds (Table 1 in ), which stabilize the crystal lattice. These interactions form a 3D network along the b-axis, reducing molecular mobility and enhancing thermal stability. Deviations in bond angles (e.g., O···H–C angles < 150°) may indicate steric strain, requiring DFT-based geometry optimization to reconcile experimental vs. computational data .
Q. What computational methods are suitable for predicting polymorphic forms of this carbamate?
Hybrid methods combining density functional theory (DFT) with empirical van der Waals corrections can predict low-energy crystal packings. For flexible molecules like this carbamate, tailor-made force fields parameterized against experimental data (e.g., lattice constants from ) improve accuracy. VASP software optimizes unit-cell parameters, identifying the most stable polymorphs across all 230 space groups .
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
Contradictions often arise from stereochemical impurities or solvent residues. Strategies include:
- Chromatographic analysis : HPLC with chiral columns to separate (1R,4R) vs. (1S,4S) enantiomers.
- Thermogravimetric analysis (TGA) : Detects residual solvents (e.g., THF, DMF) that distort NMR/IR signals.
- Single-crystal XRD : Validates purity by comparing experimental vs. simulated diffraction patterns .
Q. What are the challenges in designing derivatives of this carbamate for biological studies?
Functionalization at the carbamate ethyl groups or cyclohexane backbone requires regioselective reactions. For example:
- Halogenation : Substituting ethyl groups with halogens (Cl, Br) under catalytic conditions alters solubility and bioavailability .
- Metal coordination : The carbamate’s lone pairs enable complexation with transition metals (e.g., Cd), as demonstrated in related Schiff base complexes .
Methodological Considerations
Q. How to design experiments to analyze the compound’s reactivity under varying pH conditions?
- Hydrolysis studies : Monitor carbamate cleavage at pH 2–12 using UV-Vis spectroscopy (λ = 240–300 nm).
- Kinetic profiling : Pseudo-first-order rate constants derived from H NMR peak integration (e.g., ethyl group signal decay) .
Q. What strategies mitigate degradation during long-term storage?
- Lyophilization : Reduces hydrolytic degradation by removing water.
- Inert packaging : Argon-filled amber vials at –20°C prevent oxidation and photolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
